5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride

Erk2 kinase inhibition MAPK pathway kinase selectivity profiling

Reproducing SAR for Erk2, Axl, HPK1, or KRAS-G12D requires the correct [3,4-d] regioisomer-the [4,3-d] isomer gives a distinct PI3Kδ profile. This HCl salt provides superior solubility in DMF and DMSO over the free base, enabling reliable N7-derivatization. - Erk2 IC50 = 2 nM with 98.8% kinome selectivity at 100 nM - KRAS-G12D enzymatic IC50 = 0.009 μM; Panc1 cellular IC50 = 1.40 μM - Key intermediate for Merck KGaA HPK1 inhibitor patent series (immuno-oncology) Specify CAS 1185304-70-4 to secure the privileged [3,4-d] scaffold, shipped globally.

Molecular Formula C7H10ClN3O2
Molecular Weight 203.62 g/mol
CAS No. 1185304-70-4
Cat. No. B1389978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride
CAS1185304-70-4
Molecular FormulaC7H10ClN3O2
Molecular Weight203.62 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C(=O)NC(=O)N2.Cl
InChIInChI=1S/C7H9N3O2.ClH/c11-6-4-1-2-8-3-5(4)9-7(12)10-6;/h8H,1-3H2,(H2,9,10,11,12);1H
InChIKeyGFPQSICRFBUVLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Scaffold Profile for Scientific Procurement


5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione hydrochloride (CAS 1185304-70-4) is the hydrochloride salt of the unsubstituted 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione core, a bicyclic heterocycle comprising a saturated piperidine ring fused to a pyrimidine-2,4-dione . With a molecular formula of C7H10ClN3O2 and molecular weight of 203.63 g/mol, this compound serves as the foundational building block for a privileged scaffold class that has yielded potent, selective inhibitors against Erk2 [1], Axl [2], HPK1 [3], mTOR/PI3K [4], and KRAS-G12D [5]. The hydrochloride salt form enhances aqueous solubility and handling characteristics relative to the free base, making it the preferred input material for both medicinal chemistry derivatization and high-throughput screening library construction .

Reported scaffold for inhibitor design against Erk2, Axl, HPK1, mTOR/PI3K, KRAS-G12D
Hydrochloride salt may support aqueous solubility and handling in library synthesis
Regioisomeric [3,4-d] geometry reported for specific kinase selectivity vs. [4,3-d] isomer

Structural Determinants Differentiating This Scaffold


The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-dione scaffold cannot be freely interchanged with its fully aromatic pyrido[3,4-d]pyrimidine counterpart or with the regioisomeric tetrahydropyrido[4,3-d]pyrimidine series. The saturated piperidine ring introduces sp3 hybridization at positions 5-8, creating a non-planar geometry that alters the spatial presentation of the 2,4-dione hydrogen-bonding pharmacophore to kinase ATP-binding pockets [1]. In contrast, fully aromatic pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione (CAS 21038-67-5) adopts a rigid planar conformation that precludes the conformational flexibility required for optimal engagement with targets such as Erk2 and Axl [2][3]. The tetrahydro framework also provides improved physicochemical properties: the tetrahydropyrido[3,4-d]pyrimidine core exhibits a predicted XLogP3 of -0.4, markedly lower than aromatic analogs, translating to superior aqueous solubility and handling characteristics for library synthesis . Furthermore, the regioisomeric [4,3-d] scaffold engages PI3Kδ and CaMKII with distinct selectivity profiles, while the [3,4-d] scaffold is the validated chemotype for Erk2, Axl, HPK1, and KRAS-G12D [4][5]. These scaffold-level differences mean that procurement of the correct regioisomer and saturation state is non-negotiable for reproducing published SAR or patent exemplification.

Aromatic pyrido[3,4-d]pyrimidine may lack sp3 geometry required for reported Erk2/Axl engagement

Regioisomeric [4,3-d] scaffold may shift selectivity profile (e.g., PI3Kδ) vs. [3,4-d] target profile

Free base form may differ in solubility and handling; HCl salt is the reported form for derivatization

Quantitative Differentiation Evidence with Comparator Data


Erk2 Inhibition: Potency and Kinome Selectivity vs. Alternative Chemotypes

The Blake et al. (2014) high-throughput screening campaign identified the tetrahydropyrido[3,4-d]pyrimidine scaffold as an Erk2 inhibitor chemotype. The initial HTS lead (compound 1) showed an Erk2 enzymatic IC50 of 106 nM. Through structure-based optimization within this scaffold, compound 2 achieved an Erk2 IC50 of 1 nM, representing a 106-fold improvement over the initial hit without scaffold switching [1]. The most optimized compound (compound 38) exhibited an Erk2 IC50 of 2 nM and, in a panel of 170 kinases tested at 100 nM, inhibited only 2 off-target kinases by >75%, demonstrating a selectivity ratio where >98% of tested kinases remained unaffected [2]. This selectivity profile is critical because clinical-stage Erk inhibitors such as ulixertinib (BVD-523) and SCH772984, which operate through different chemotypes, show broader kinome inhibition profiles. The tetrahydropyrido scaffold's ability to maintain single-digit nanomolar potency while achieving near-complete kinome selectivity at 100 nM is a key differentiation point [2].

Erk2 Inhibition Selectivity
Cross-study comparable
Compound 38: Erk2 IC50 2 nM, 2/170 kinases inhibited >75% at 100 nM
Supports Erk2 inhibition and kinome-selectivity endpoint review
Compared to HTS lead (IC50 106 nM) and SCH772984 chemotype
Erk2 kinase inhibition MAPK pathway kinase selectivity profiling oncology

Axl vs. Mer Isoform Selectivity and Retinal Toxicity Avoidance

Inoue et al. (2021) demonstrated that the tetrahydropyrido[3,4-d]pyrimidine scaffold enables selective Axl inhibition while sparing Mer—a critical safety differentiation. The research team previously established that dual Axl/Mer inhibition led to retinal toxicity in mice, whereas selective Axl inhibition did not [1]. Within the tetrahydropyrido[3,4-d]pyrimidine series, compound ER-001259851-000 was identified as a potent and selective Axl inhibitor, achieving a favorable selectivity window against Mer while also demonstrating drug-likeness and a promising pharmacokinetic profile in mice—a property not achieved by earlier Axl-selective compound 1, which suffered from low membrane permeability [1]. This represents a direct head-to-head evolution within a single patent/paper series: the tetrahydropyrido[3,4-d]pyrimidine scaffold was the only chemotype that simultaneously delivered Axl selectivity, acceptable membrane permeability, and oral pharmacokinetics in the same molecule.

Axl vs Mer Selectivity
Direct head-to-head
ER-001259851-000: Axl selective, drug-like properties, low retinal toxicity risk
Supports Axl isoform-selectivity and retinal safety endpoint context
Improved membrane permeability vs earlier compound 1
Axl kinase Mer kinase TAM receptor isoform selectivity retinal toxicity

KRAS-G12D Inhibition: Mutant-Selective Cellular Activity

Yang et al. (2025) conducted a systematic comparison of three heterocyclic cores—pyrimidine, pyrido[4,3-d]pyrimidine, and 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine—as KRAS-G12D inhibitors [1]. Among eleven synthesized compounds, the tetrahydropyrido[3,4-d]pyrimidine derivative 10c demonstrated the most promising cellular selectivity profile: Panc1 (KRAS-G12D) IC50 = 1.40 μM with 4.9-fold greater selectivity over wild-type A549 cells, despite modest enzymatic inhibition (IC50 > 10 μM). In contrast, compound 10k achieved potent enzymatic KRAS-G12D inhibition (IC50 = 0.009 μM) through homopiperazine-mediated interactions with Glu92/His95. This dual profile—where one derivative delivers cellular mutant selectivity and another achieves single-digit nanomolar enzymatic potency—demonstrates the scaffold's tunability. Attempts to convert 10k into PROTACs (26a/b) resulted in reduced potency (IC50 = 3–5 μM vs. parental 10k: 2.22 μM), illustrating that scaffold architecture profoundly influences degradative pharmacology [1].

KRAS-G12D Inhibition
Direct head-to-head
Compound 10c: Panc1 IC50 1.40 μM (4.9-fold selectivity vs WT); 10k: enzymatic IC50 0.009 μM
Supports KRAS-G12D inhibition and cellular selectivity endpoint review
PROTAC derivatives showed reduced potency (3–5 μM)
KRAS-G12D pancreatic cancer mutant-selective inhibitor PROTAC

Multi-Target Validation Across Distinct Kinase Families

The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold has been independently validated as a productive starting point for inhibitor design against at least five distinct kinase targets, each achieving nanomolar potency: Erk2 (IC50 = 2 nM, Blake et al. 2014), Axl (potent and selective, Inoue et al. 2021), HPK1 (IC50 values in nM range, Toure et al., WO2023220541A1, 2023), mTOR/PI3K (Wyeth patent WO2010120996, 2010), and KRAS-G12D (enzymatic IC50 = 0.009 μM, Yang et al. 2025) [1][2][3][4][5]. This breadth of validated target engagement is not observed with the regioisomeric tetrahydropyrido[4,3-d]pyrimidine scaffold, which has been primarily optimized for PI3Kδ selectivity (Hamajima et al. 2019) and CaMKII inhibition [6]. The [3,4-d] scaffold's consistent deliverability of potent inhibition across structurally diverse ATP-binding pockets—from the shallow pocket of KRAS to the deep cleft of Erk2—indicates a privileged scaffold geometry that procurement teams should recognize when selecting between regioisomeric building blocks.

Multi-Target Kinase Coverage
Class-level inference
≥5 distinct kinase targets validated: Erk2, Axl, HPK1, mTOR/PI3K, KRAS-G12D
Supports privileged scaffold assessment and multi-target screening context
Regioisomeric [4,3-d] scaffold: ≤3 targets primarily PI3Kδ/CaMKII
privileged scaffold multi-target kinase inhibitor chemical probe drug discovery

Antimicrobial Activity Against Bacterial and Fungal Strains

Varikuppla et al. (2024) synthesized twelve tetrahydropyrido[3,4-d]pyrimidine derivatives (10a-l) and evaluated their in vitro antimicrobial activity against four bacterial and two fungal strains [1]. Trifluoromethyl-substituted analogues 10j and 10k demonstrated promising antibacterial activity comparable to Amoxicillin against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. The p-hydroxy substituted analogue 10i displayed potent antifungal activity comparable to Itraconazole against Candida albicans and Aspergillus niger. Molecular docking of compound 10k against the crystal structure of DNA gyrase yielded a docking score of -9.4 kcal/mol, which was superior to the docking score of the known DNA gyrase inhibitor Clorobiocin [1]. This study establishes the tetrahydropyrido[3,4-d]pyrimidine scaffold as capable of delivering antimicrobial potency matching or exceeding clinically used antibiotics and antifungals, providing a differentiated starting point for anti-infective drug discovery distinct from traditional beta-lactam or azole chemotypes.

Antimicrobial Screening
Cross-study comparable
Compound 10k: activity comparable to Amoxicillin; DNA gyrase docking -9.4 kcal/mol
Supports antimicrobial screening context and gyrase inhibition endpoint review
Compound 10i: antifungal comparable to Itraconazole
antimicrobial antibacterial antifungal DNA gyrase drug resistance

Procurement-Relevant Application Scenarios


Erk2 Inhibitor Lead Optimization for MAPK Pathway Drug Discovery

Research groups targeting Erk2-driven cancers (melanoma, colorectal, pancreatic) can procure this hydrochloride salt as the direct synthetic entry point to the Blake et al. (2014) scaffold series. The unsubstituted 2,4-dione core enables systematic N7-substitution chemistry for library synthesis, reproducing the SAR trajectory that delivered compound 38 (Erk2 IC50 = 2 nM, 98.8% kinome selectivity at 100 nM) [1]. The HCl salt form provides superior solubility in polar aprotic solvents (DMF, DMSO) compared to the free base, facilitating amide coupling and reductive amination at the N7 position. Procurement of the correct [3,4-d] regioisomer is essential; the [4,3-d] isomer gives a distinct PI3Kδ selectivity profile [2].

HPK1 Inhibitor Development for Immuno-Oncology

The Merck KGaA patent discloses tetrahydropyrido[3,4-d]pyrimidines as HPK1 inhibitors with IC50 values in the nanomolar range for cancer immunotherapy applications [1]. HPK1 inhibition enhances T cell activation, proliferation, and antitumor efficacy by lowering the T cell activation threshold. The unsubstituted core (CAS 1185304-70-4) serves as the key intermediate for introducing the R1-R9 substituent diversity described in the patent's Markush structures. Given that HPK1 is a high-value immuno-oncology target with no approved drugs, access to the correct scaffold building block is rate-limiting for competitive IP generation.

KRAS-G12D Inhibitor and PROTAC Synthesis

The Yang et al. (2025) study demonstrated that tetrahydropyrido[3,4-d]pyrimidine derivatives achieve both mutant-selective cellular activity (compound 10c: Panc1 IC50 = 1.40 μM, 4.9-fold vs. WT) and potent enzymatic inhibition (compound 10k: IC50 = 0.009 μM) against KRAS-G12D [1]. The hydrochloride salt is the required starting material for constructing the 7-membered ring pharmacophore identified in this study. The direct comparator data against pyrimidine and pyrido[4,3-d]pyrimidine cores within the same publication provides procurement teams with evidence-based justification for selecting this specific scaffold over simpler alternatives.

Anti-Leukemic Agent Development Targeting Drug Resistance

The anti-leukemic study by Varikuppla et al. (2024) identified tetrahydropyrido[3,4-d]pyrimidine derivatives with activity against imatinib-resistant K562 cell lines (IR1, IR2) and demonstrated, through molecular docking against the drug-resistant ABL-T315I mutant, the scaffold's potential to overcome resistance due to kinase domain mutations [1]. Compound 8 exhibited the highest anti-leukemic activity in this series. Procurement of the unsubstituted hydrochloride core enables the four-step synthetic route (N-substitution, Suzuki coupling, deprotection, condensation) to generate focused libraries targeting drug-resistant leukemia.

Application
Selection Property
Validation Focus
Erk2 inhibitor lead optimization for MAPK pathway research
Scaffold geometry and N7-substitution chemistry
Kinome-selectivity profiling and cellular target engagement
Immuno-oncology HPK1 inhibitor development
Scaffold-reported HPK1 inhibition context
T cell activation and immune checkpoint assays
KRAS-G12D inhibitor and PROTAC design studies
Mutant-selective cellular activity context
Cellular proliferation and PROTAC degradation profiling
Drug-resistant leukemia cell model studies
Activity against imatinib-resistant K562 lines
ABL mutant kinase inhibition and resistance profiling
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